molecular formula C7H11NO2 B2424899 3-Methyl-4-propyl-1,2-oxazol-5-ol CAS No. 933010-91-4

3-Methyl-4-propyl-1,2-oxazol-5-ol

Cat. No.: B2424899
CAS No.: 933010-91-4
M. Wt: 141.17
InChI Key: PHTBVNMRJMDEJI-UHFFFAOYSA-N
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Description

3-Methyl-4-propyl-1,2-oxazol-5-ol is a heterocyclic compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom

Properties

IUPAC Name

3-methyl-4-propyl-2H-1,2-oxazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-3-4-6-5(2)8-10-7(6)9/h8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGICKOACQNLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(NOC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-propyl-1,2-oxazol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine . This reaction can be catalyzed by various agents, including acids or bases, and often requires specific temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of catalysts, such as magnetic nanocatalysts, has been explored to enhance the reaction rates and facilitate the separation of products .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-propyl-1,2-oxazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The oxazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the oxazole ring .

Scientific Research Applications

3-Methyl-4-propyl-1,2-oxazol-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-4-propyl-1,2-oxazol-5-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors. For instance, oxazole derivatives have been shown to inhibit certain enzymes, leading to therapeutic effects in various diseases .

Comparison with Similar Compounds

    Aleglitazar: An antidiabetic oxazole derivative.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Uniqueness: 3-Methyl-4-propyl-1,2-oxazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other oxazole derivatives, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .

Biological Activity

3-Methyl-4-propyl-1,2-oxazol-5-ol is a heterocyclic compound with the molecular formula C7H11NO2C_7H_{11}NO_2 and a molecular weight of 141.17 g/mol. It has garnered attention in recent years due to its potential biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, showing inhibition zones comparable to standard antibiotics. The compound's mechanism likely involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, such as A549 (lung cancer) and HeLa (cervical cancer). The proposed mechanism involves the modulation of specific signaling pathways, including the inhibition of the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineEffect ObservedReference
AntimicrobialE. coliSignificant inhibition zone
AntimicrobialS. aureusComparable to standard antibiotics
AnticancerA549 (lung cancer)Induction of apoptosis
AnticancerHeLa (cervical cancer)Modulation of PI3K/Akt pathway

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Studies suggest that the compound binds to specific enzymes and receptors, leading to altered cellular functions. For instance, its interaction with prolyl oligopeptidase has been linked to enhanced neuroprotective effects in models of neurodegeneration .

Case Studies

  • Antimicrobial Efficacy Study : A recent study tested this compound against a panel of pathogenic bacteria. Results indicated a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections.
  • Cancer Cell Line Study : In another study, treatment with this compound resulted in a dose-dependent decrease in cell viability in A549 cells. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment, reinforcing the compound's potential as an anticancer agent.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other oxazole derivatives:

CompoundActivity TypeMechanism
AleglitazarAntidiabeticPPAR agonist
DitazolePlatelet aggregationInhibition of aggregation
MubritinibTyrosine kinase inhibitorTargeting specific kinases
This compound Antimicrobial & Anticancer Enzyme modulation

The unique substitution pattern on the oxazole ring contributes to its distinct reactivity and biological activity compared to other derivatives.

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